molecular formula C12H19NO3 B8740156 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine CAS No. 54621-20-4

4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine

Katalognummer: B8740156
CAS-Nummer: 54621-20-4
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: ONQFUCBIBXDDFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28416 g/mol . This compound is characterized by the presence of a morpholine ring and a spirocyclic dioxaspirodecane structure, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoromethanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using bulk quantities of reactants. The process may include steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it valuable for creating materials with specific properties .

Wirkmechanismus

The mechanism of action of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine stands out due to its unique combination of a morpholine ring and a spirocyclic dioxaspirodecane structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Eigenschaften

CAS-Nummer

54621-20-4

Molekularformel

C12H19NO3

Molekulargewicht

225.28 g/mol

IUPAC-Name

4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine

InChI

InChI=1S/C12H19NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h1H,2-10H2

InChI-Schlüssel

ONQFUCBIBXDDFM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC=C1N3CCOCC3)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.